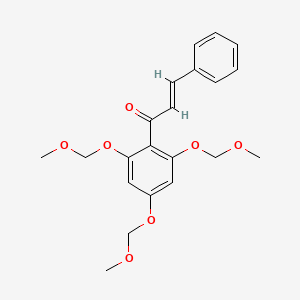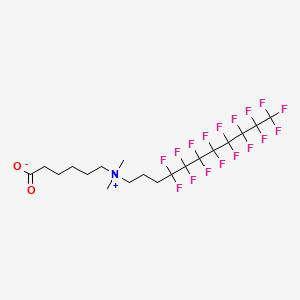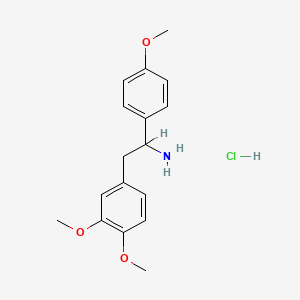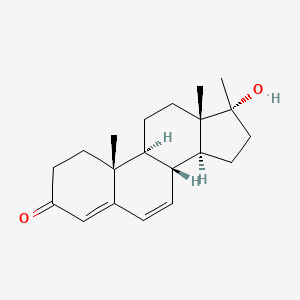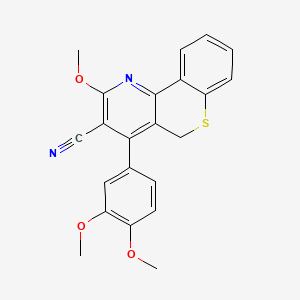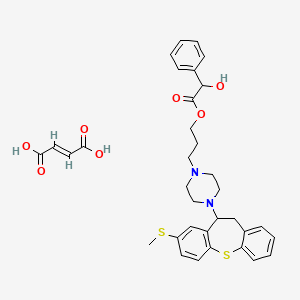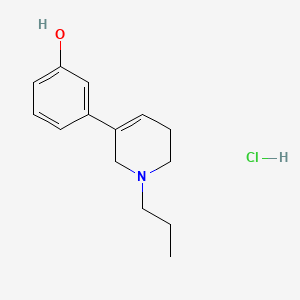
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with significant applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a butynyl group, which introduces unique reactivity due to the presence of triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Butynyl Group: The butynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzimidazole ring.
Dimethylation: The final step involves the dimethylation of the amine groups, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring and the butynyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the triple bonds in the butynyl group, converting them to double or single bonds. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the benzimidazole core is known for its antimicrobial and antiparasitic properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and parasitic diseases.
Medicine
In medicine, derivatives of benzimidazole are used as proton pump inhibitors and anthelmintics. This compound could be explored for similar applications, potentially offering new therapeutic options.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The butynyl group can undergo reactions that modify the compound’s structure, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyn-1-amine: A simpler compound with similar reactivity due to the butynyl group.
Benzimidazole: The core structure of the compound, known for its biological activity.
Dimethylamine: A common amine used in various chemical reactions.
Uniqueness
What sets 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- apart is its combination of these functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112093-96-6 |
|---|---|
Molekularformel |
C19H24N4S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]benzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine |
InChI |
InChI=1S/C19H24N4S/c1-21(2)13-7-8-15-23-18-12-6-5-11-17(18)20-19(23)24-16-10-9-14-22(3)4/h5-6,11-12H,13-16H2,1-4H3 |
InChI-Schlüssel |
ZOUPOBNCNLFAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CCN1C2=CC=CC=C2N=C1SCC#CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methyl]-8-hydroxyquinoline-7-carboxamide](/img/structure/B12767142.png)

